Cas no 1422188-62-2 (Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate)

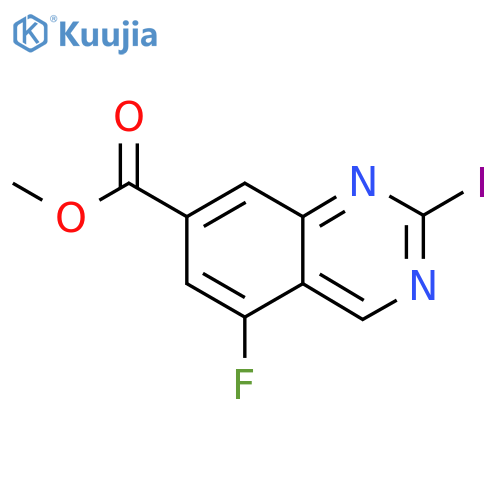

1422188-62-2 structure

商品名:Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

CAS番号:1422188-62-2

MF:C10H6FIN2O2

メガワット:332.069717884064

CID:4821646

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 5-FLUORO-2-IODOQUINAZOLINE-7-CARBOXYLATE

- Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

-

- インチ: 1S/C10H6FIN2O2/c1-16-9(15)5-2-7(11)6-4-13-10(12)14-8(6)3-5/h2-4H,1H3

- InChIKey: CIVNXTZRTZVOKG-UHFFFAOYSA-N

- ほほえんだ: IC1=NC=C2C(=CC(C(=O)OC)=CC2=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 280

- トポロジー分子極性表面積: 52.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM209471-1g |

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate |

1422188-62-2 | 95% | 1g |

$636 | 2021-08-04 | |

| Chemenu | CM209471-1g |

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate |

1422188-62-2 | 95% | 1g |

$*** | 2023-03-30 | |

| Alichem | A189011456-1g |

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate |

1422188-62-2 | 95% | 1g |

$723.16 | 2022-04-02 |

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1422188-62-2 (Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1189426-16-1(Sulfadiazine-13C6)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量